

Application Notes and Protocols for In Vivo Administration of KYA1797K in Mice

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **KYA1797K** is a small molecule inhibitor that targets the Wnt/ β -catenin and Ras signaling pathways. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, which promotes the formation of the β -catenin destruction complex.[1][2] This leads to the activation of GSK3 β and subsequent phosphorylation and degradation of both β -catenin and Ras proteins.[1][2][3] In vivo studies in various mouse models have demonstrated its potential in cancer therapy and in mitigating age-related pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of **KYA1797K**.

Table 1: In Vivo Efficacy and Dosage of KYA1797K in Mouse Models



Mouse Model	Dosage & Administration Route	Treatment Duration	Key Findings
Xenograft (D-MT colorectal cancer cells)	20 mg/kg or 25 mg/kg, Intraperitoneal (i.p.)	28 days	Reduced tumor weight and volume by approximately 70%.[2] [3][4][5] Decreased levels of β-catenin and Ras proteins in tumor tissues.[3][4]
ApcMin/+/KrasG12D LA2 Intestinal Tumor Model	25 mg/kg, i.p., 4 days/week	7 weeks	Significantly suppressed tumor growth and progression.[3][5]
KrasLA2 Non-Small Cell Lung Cancer Model	Not specified	Not specified	Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras- ERK pathway.[6]
D-galactose-induced Accelerated Aging Model	10 mg/kg/day, i.p.	4 weeks	Inhibited β-catenin signaling, preserved mitochondrial homeostasis, and repressed cellular senescence in the kidney.[7]
FOLFOX-resistant Patient-Derived Xenograft (PDX)	25 mg/kg, i.p.	30 days	Suppressed the stemness of colorectal cancer stem cells and inhibited tumor growth.[8]

Table 2: In Vitro Activity of **KYA1797K**



Assay Type	Cell Line/System	IC50 / KD Value	Notes
Wnt/β-catenin Signaling (TOPflash)	HEK293	0.75 μΜ	KYA1797K is a potent and selective inhibitor of the Wnt/β-catenin pathway.[1][2][4][9]
Cell Growth Inhibition (GI50)	SW480, LoVo, DLD1, HCT15	4.2 - 5 μΜ	Demonstrates cytostatic effects in various colorectal cancer cell lines.[2]
PD-1/PD-L1 Checkpoint Inhibition	Recombinant human PD-L1	KD = 59 ± 8 μM	KYA1797K binds modestly to PD-L1, suggesting a potential secondary mechanism of action as an immune checkpoint modulator.[9]
PD-1/PD-L1 FRET Assay	CHO cells expressing PD-1/SHP-2	IC50 = 94 ± 4.2 μM	The compound weakly interferes with the PD-1/PD-L1 interaction in a cellular context.[9]

Experimental Protocols

Protocol 1: Preparation of KYA1797K for In Vivo Administration

This protocol describes two common formulations for solubilizing **KYA1797K** for intraperitoneal injection in mice.

Materials:

- KYA1797K powder
- Dimethyl sulfoxide (DMSO), sterile



- · Corn oil, sterile
- PEG300
- Tween80
- Sterile water for injection (ddH₂O)
- · Sterile microcentrifuge tubes and syringes

Formulation A: DMSO and Corn Oil[4]

- Prepare a stock solution of KYA1797K in DMSO. For example, create a 7.2 mg/mL stock solution. Ensure the powder is completely dissolved.
- For a 1 mL final working solution, add 50 μ L of the 7.2 mg/mL DMSO stock solution to 950 μ L of sterile corn oil.
- Vortex the mixture thoroughly to ensure a uniform suspension.
- Use the mixed solution immediately for injection.

Formulation B: PEG300, Tween80, and Water[4]

- Prepare a stock solution of KYA1797K in DMSO. For example, create a 14.4 mg/mL stock solution.
- To prepare a 1 mL working solution, add 50 μ L of the 14.4 mg/mL DMSO stock to 400 μ L of PEG300. Mix until the solution is clear.
- Add 50 μL of Tween80 to the mixture and mix until clear.
- Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL.
- Mix thoroughly. The solution should be used immediately.

Protocol 2: Colorectal Cancer Xenograft Mouse Model



This protocol details the procedure for evaluating the anti-tumor efficacy of **KYA1797K** in a xenograft model using colorectal cancer cells.

Materials and Animals:

- Nude mice (e.g., BALB/c nude)
- D-MT colorectal cancer cells (harboring APC and KRAS mutations)
- Matrigel
- **KYA1797K** formulation (from Protocol 1)
- Vehicle control (e.g., the same solvent mixture without KYA1797K)
- · Calipers for tumor measurement

Procedure:

- Culture D-MT cells to the desired number.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and vehicle control groups (n=5-8 mice per group).
- Administer KYA1797K (e.g., 20 or 25 mg/kg) or vehicle via intraperitoneal injection daily for 28 days.[5]
- Measure tumor volume using calipers every 4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[5]
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor weight.



 Tumor tissues can be processed for further analysis, such as immunoblotting or immunohistochemistry, to assess the levels of β-catenin and Ras.

Protocol 3: Accelerated Aging Mouse Model

This protocol describes the induction of an accelerated aging phenotype in mice and treatment with **KYA1797K** to assess its protective effects on the kidney.

Materials and Animals:

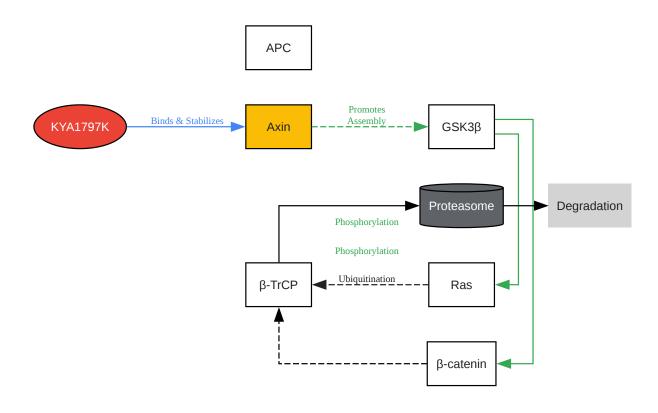
- C57BL/6 mice (male, 2 months old)
- D-galactose (D-gal)
- KYA1797K formulation (from Protocol 1)
- Surgical tools for unilateral nephrectomy

Procedure:

- Perform a unilateral nephrectomy (UNX) on all mice to increase the physiological stress on the remaining kidney.[7]
- Allow the mice to recover for one week.
- Induce accelerated aging by administering subcutaneous injections of D-galactose at 150 mg/kg/day for 6 weeks.
- After two weeks of D-gal injections, begin the KYA1797K treatment.
- Administer KYA1797K (10 mg/kg/day) or a vehicle control via intraperitoneal injection for the remaining 4 weeks of the study.[7]
- At the end of the 6-week period, euthanize the mice and harvest the kidneys.
- Kidney tissues can be used for Western blot analysis (to measure active β-catenin), immunofluorescence staining, and histological analysis to assess fibrosis and cellular senescence.[7]



Visualizations Signaling Pathway of KYA1797K Action

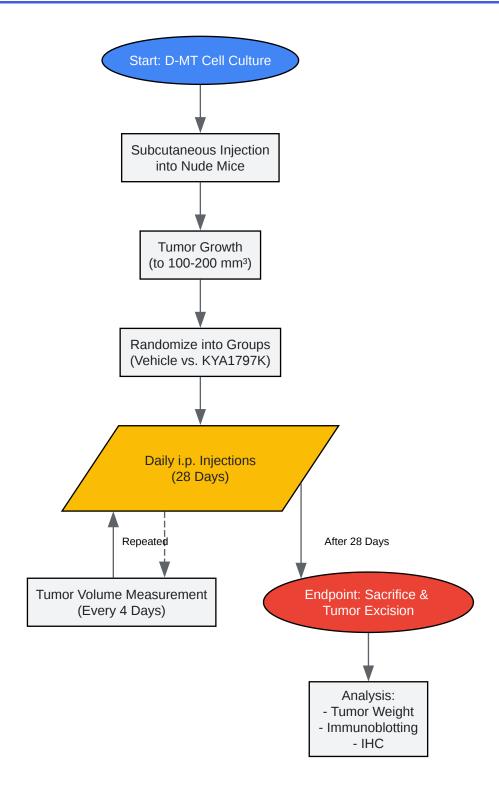


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Caption: Mechanism of KYA1797K-induced degradation of β -catenin and Ras.

Experimental Workflow for Xenograft Model





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Caption: Workflow for evaluating KYA1797K efficacy in a mouse xenograft model.



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